(+)-cis-Khellactone (+)-cis-Khellactone (+)-cis-Khellactone is a natural product found in Musineon divaricatum, Angelica keiskei, and Ammi visnaga with data available.
Brand Name: Vulcanchem
CAS No.: 15645-11-1
VCID: VC21338216
InChI: InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13-/m1/s1
SMILES:
Molecular Formula: C14H14O5
Molecular Weight: 262.26 g/mol

(+)-cis-Khellactone

CAS No.: 15645-11-1

Cat. No.: VC21338216

Molecular Formula: C14H14O5

Molecular Weight: 262.26 g/mol

* For research use only. Not for human or veterinary use.

(+)-cis-Khellactone - 15645-11-1

CAS No. 15645-11-1
Molecular Formula C14H14O5
Molecular Weight 262.26 g/mol
IUPAC Name (9R,10R)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one
Standard InChI InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13-/m1/s1
Standard InChI Key HKXQUNNSKMWIKJ-DGCLKSJQSA-N
Isomeric SMILES CC1([C@@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C
Canonical SMILES CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C

Biological Activities

Anti-inflammatory Properties

One of the most significant biological activities of (+)-cis-khellactone is its anti-inflammatory effect. Research has demonstrated that this compound functions as a competitive inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of epoxyeicosatrienoic acids and subsequent inflammatory responses .

Inhibition of sEH by (+)-cis-khellactone occurs with an IC50 value of 3.1 ± 2.5 μM and a Ki value of 3.5 μM, indicating potent activity against this enzyme target . Molecular docking and dynamics simulations have elucidated the binding mechanism, showing that (+)-cis-khellactone interacts with the Trp336-Gln384 loop within the active site of sEH . This interaction is crucial for the inhibitory effect and provides valuable insights for structure-based drug design.

Furthermore, (+)-cis-khellactone significantly inhibits the production of pro-inflammatory cytokines, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and interleukin-4 (IL-4) . This cytokine inhibition profile suggests a broad-spectrum anti-inflammatory mechanism that could be beneficial in various inflammatory conditions.

Table 1: Anti-inflammatory Activity Parameters of (+)-cis-Khellactone

ParameterValue
IC50 (sEH Inhibition)3.1 ± 2.5 μM
Ki (Inhibition Constant)3.5 μM
Inhibited CytokinesNO, iNOS, IL-1β, IL-4
Inhibition MechanismCompetitive

Anti-psoriatic Effects

Studies have revealed that (+)-cis-khellactone demonstrates significant efficacy in treating psoriasis, a chronic inflammatory skin condition. In imiquimod-challenged C57BL/6 mice, a well-established model for psoriasis, treatment with (+)-cis-khellactone resulted in notable improvement of psoriatic symptoms .

The mechanism involves reduction of inflammatory cytokine levels in psoriatic skin, particularly IL-23, tumor necrosis factor-α (TNF-α), IL-1β, and IL-6 . Interestingly, (+)-cis-khellactone specifically decreases dermal macrophage infiltration in psoriatic skin without affecting neutrophils or T cells, suggesting a selective immunomodulatory effect .

Further investigation revealed that (+)-cis-khellactone significantly decreases the activation of nuclear factor-κB p65 (NF-κB p65) in infiltrated macrophages, a key transcription factor involved in inflammatory processes . Additionally, the compound suppresses pro-inflammatory phenotypic macrophages through the promotion of autophagy, a cellular process that plays a crucial role in immune regulation .

The autophagy-dependent mechanism was confirmed by studies showing that blocking autophagy through silencing of Beclin1 or Atg7 abrogated the therapeutic effects of (+)-cis-khellactone . This finding highlights a novel mechanism by which this natural compound exerts its anti-inflammatory and anti-psoriatic effects.

Importantly, (+)-cis-khellactone demonstrated lower toxicity compared to methotrexate, a conventional treatment for psoriasis, in both macrophages and primary hepatocytes . This favorable safety profile enhances its potential as a therapeutic alternative for psoriasis treatment.

Anticancer Properties

Research has identified significant anticancer activity for certain derivatives of (+)-cis-khellactone. A series of 4-methyl-(3'S,4'S)-cis-khellactone derivatives were evaluated against three human cancer cell lines: HEPG-2 (human liver carcinoma), SGC-7901 (human gastric carcinoma), and LS174T (human colon carcinoma) .

Several of these derivatives exhibited potent cytotoxicity against these cancer cell lines. Notably, compound 3a, a di-O-tigloyl derivative, demonstrated the strongest anticancer activity with IC50 values ranging from 8.51 to 29.65 μM, showing particular efficacy against HEPG-2 cells .

This research suggests that the stereochemical configuration (3'S,4'S) of (+)-cis-khellactone derivatives plays a crucial role in their anticancer properties, providing valuable insights for the development of novel anticancer agents .

Table 2: Anticancer Activity of Selected (+)-cis-Khellactone Derivatives

CompoundStructure ModificationCancer Cell LinesIC50 Range (μM)
3a (Di-O-tigloyl derivative)Tigloyl groups at 3' and 4' positionsHEPG-2, SGC-7901, LS174T8.51-29.65
Other 4-methyl derivativesVarious acyl substituentsHEPG-2, SGC-7901, LS174TVariable activity

Other Biological Activities

Beyond the well-documented anti-inflammatory, anti-psoriatic, and anticancer properties, (+)-cis-khellactone and related compounds exhibit several other biological activities. Researchers have identified calcium antagonist activity and P-glycoprotein inhibitory capabilities in compounds with the 3'S,4'S configuration .

These properties suggest potential applications in cardiovascular disorders and in overcoming multidrug resistance in cancer therapy, respectively. The P-glycoprotein inhibitory effect is particularly significant as P-glycoprotein-mediated drug efflux is a major mechanism of resistance to chemotherapeutic agents.

Additionally, related khellactone compounds with different stereochemical configurations (particularly 3'R,4'R) have demonstrated anti-HIV activity, anti-platelet aggregation effects, and other pharmacological properties . While these activities are primarily associated with different stereoisomers, they highlight the versatile pharmacological potential of the khellactone scaffold.

Synthesis Methods

The synthesis of (+)-cis-khellactone and its derivatives has been accomplished through various approaches. One established synthetic route involves first obtaining 4-methylseselin, followed by stereoselective synthesis to produce 4-methyl-(−)-cis-khellactone and its derivatives .

The stereoselective synthesis typically employs reagents such as K3Fe(CN)6, K2CO3, (DHQD)2-PYR, and K2OsO2(OH)4 under carefully controlled conditions to ensure the correct stereochemistry at positions C-3' and C-4' . This approach has been successfully used to create a series of derivatives with various substituents at these positions.

For the preparation of (+)-cis-khellactone derivatives, researchers have utilized various acylation techniques, employing different carboxylic acids, N,N'-dicyclohexylcarbodiimide as a coupling agent, and 4-dimethylaminopyridine as a catalyst . The resulting compounds maintain the essential stereochemical configuration while introducing diverse functional groups that modulate biological activity.

These synthetic methods provide valuable tools for creating libraries of (+)-cis-khellactone derivatives with optimized pharmacological properties, facilitating structure-activity relationship studies and the development of potential therapeutic agents.

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